2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)-
Overview
Description
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)-, also known as 2-Oxocineole, is a bicyclic organic compound with the molecular formula C10H16O2. This compound is characterized by its unique oxabicyclo structure, which consists of a bicyclic ring system with an oxygen atom incorporated into one of the rings. The compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethylcyclohexanone with an oxidizing agent to introduce the oxygen atom into the bicyclic structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the use of large-scale reactors equipped with precise temperature and pressure control systems. The raw materials are fed into the reactor, where they undergo the cyclization reaction under optimized conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo(2.2.2)octan-6-ol, 1,3,3-trimethyl-, acetate: A similar compound with an acetate group instead of a ketone.
2-Oxabicyclo(2.2.2)octan-6-ol, 1,3,3-trimethyl-: A similar compound with a hydroxyl group instead of a ketone.
Uniqueness
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- is unique due to its specific stereochemistry and the presence of a ketone functional group. This gives it distinct chemical properties and reactivity compared to its analogs with different functional groups. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
70222-88-7 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m0/s1 |
InChI Key |
CCBAAZXPXFYPBE-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](CC1=O)C(O2)(C)C |
SMILES |
CC1(C2CCC(O1)(C(=O)C2)C)C |
Canonical SMILES |
CC1(C2CCC(O1)(C(=O)C2)C)C |
70222-88-7 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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